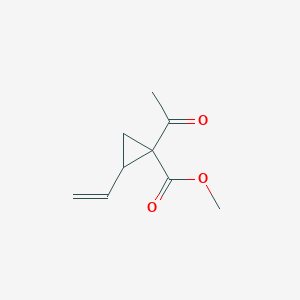

Cyclopropanecarboxylic acid, 1-acetyl-2-ethenyl-, methyl ester

Cat. No. B8575936

Key on ui cas rn:

61111-64-6

M. Wt: 168.19 g/mol

InChI Key: BWOOCDCUQZRSIG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04487946

Procedure details

Methyl 1-acetyl-2-vinylcyclopropane-1-carboxylate was prepared by the reaction of 1,4-dichlorobutene-2 and methyl acetoacetate using the classical condensation procedure. For the reaction, methyl sodioacetoacetate was prepared by first reacting 36.6 grams sodium metal with 500 mls anhydrous methanol and then adding 185.6 grams of the methyl acetoacetic ester. The resulting solution was then added dropwise, at a rate sufficient to maintain reflux, to 100 grams 1,4-dichlorobutene-2 in 200 mls methanol under a nitrogen atmosphere. After addition was complete, refluxing was continued for 3 hours followed by stirring overnight at ambient temperature. The resulting reaction product (IA) was then stripped under reduced pressure after filtering to remove insoluble salts. Fractional distillation yielded 55 percent yield of a product (IB) consisting predominantly of the desired vinylcyclopropane product (boiling point 83.5° C.-85.0° C. at 4.5 mm Hg; nD22° 1.4705). Nuclear magnetic resonance spectroscopy and gas chromatographic analysis of IB showed the product to consist of 85.7 percent methyl 1-acetyl-2-vinylcyclopropane-1-carboxylate and 14.3 percent 4-carbomethoxy-5-methyl-2-vinyl-2,3-dihydrofuran.

Name

methyl sodioacetoacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

methyl acetoacetic ester

Quantity

185.6 g

Type

reactant

Reaction Step Four

Name

Yield

55%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Cl)/[CH:2]=[CH:3]/[CH2:4]Cl.[C:7]([O:13][CH3:14])(=[O:12])[CH2:8][C:9]([CH3:11])=[O:10].[Na]CC(=O)CC(OC)=O.[Na]>CO>[C:9]([C:8]1([C:7]([O:13][CH3:14])=[O:12])[CH2:4][CH:3]1[CH:2]=[CH2:1])(=[O:10])[CH3:11] |^1:23|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(/C=C/CCl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

Step Two

|

Name

|

methyl sodioacetoacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]CC(CC(=O)OC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

36.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

[Compound]

|

Name

|

methyl acetoacetic ester

|

|

Quantity

|

185.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(/C=C/CCl)Cl

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring overnight at ambient temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the classical condensation procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution was then added dropwise, at a rate sufficient

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction product (IA)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble salts

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fractional distillation

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C1(C(C1)C=C)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 55% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |